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(E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate
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Overview
Description
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate is a synthetic organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an ethyl ester group, an acetamido group, a chloro substituent, and a fluorophenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetamido-6-chloro-2-fluoroaniline and ethyl acrylate.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate can be compared with other similar compounds, such as:
Ethyl (E)-3-(3-acetamido-6-chlorophenyl)acrylate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Ethyl (E)-3-(3-acetamido-2-fluorophenyl)acrylate: Lacks the chlorine substituent, which may influence its chemical properties.
Ethyl (E)-3-(3-acetamido-6-chloro-2-methylphenyl)acrylate: Contains a methyl group instead of a fluorine, which can alter its steric and electronic properties.
Biological Activity
(E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of an ethyl acrylate backbone substituted with a 3-acetamido-6-chloro-2-fluorophenyl group. This structural configuration is believed to contribute to its biological efficacy. The general formula can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for the compound were determined in vitro, revealing potent antibacterial effects. For instance, the compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Escherichia coli | 0.25 |
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of key bacterial enzymes. It has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial replication and survival.
Inhibition Potency
The IC50 values for these enzymatic inhibitors were reported as follows:
Enzyme | IC50 (μM) |
---|---|
DNA Gyrase | 12.27 - 31.64 |
DHFR | 0.52 - 2.67 |
These findings suggest that the compound may disrupt essential metabolic pathways in bacteria, leading to cell death .
Case Studies
- Synergistic Effects : In combination studies, this compound displayed synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole, significantly reducing their MICs when used together .
- Biofilm Formation : The compound also exhibited a strong ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming Ciprofloxacin in terms of biofilm reduction percentage .
Safety Profile
In terms of safety, hemolytic activity studies indicated that the compound has low toxicity, with hemolysis percentages ranging from 3.23% to 15.22% , suggesting it is relatively safe for use in therapeutic contexts .
Properties
Molecular Formula |
C13H13ClFNO3 |
---|---|
Molecular Weight |
285.70 g/mol |
IUPAC Name |
ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13ClFNO3/c1-3-19-12(18)7-4-9-10(14)5-6-11(13(9)15)16-8(2)17/h4-7H,3H2,1-2H3,(H,16,17)/b7-4+ |
InChI Key |
YWUKYCZNFYNFGX-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1F)NC(=O)C)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1F)NC(=O)C)Cl |
Origin of Product |
United States |
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